2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
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Description
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol (also known as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole-5-ethanamine or CNDBE) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the benzoxadiazole family and is derived from the nitro group. CNDBE has been used in a variety of research applications, such as in the synthesis of peptides, in the study of enzyme catalysis, and in the study of enzyme-substrate interactions.
Scientific Research Applications
Analytical Chemistry Applications
A novel fluorescent chiral reagent synthesized from derivatives similar to "2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol" has been employed for the resolution of enantiomers of alcohols and amines via high-performance liquid chromatography. This method leverages the compound's ability to react with amino and hydroxyl functional groups to produce diastereomers, which are then efficiently resolved by chromatography. This approach facilitates the separation and identification of chiral compounds, which is crucial in pharmaceutical analysis and other fields where the chirality of molecules can influence their behavior and function (Toyo’oka et al., 1994).
Material Science Investigations
In material science, the structural analysis of derivatives of "2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol" has provided insights into their photophysical behavior. Studies have investigated how substitutions affect the electronic structure and fluorescence properties of these compounds, contributing to our understanding of fluorescent materials and their potential applications in sensing, imaging, and electronic devices (Saha, 2002).
Biological Studies
In biological contexts, these derivatives have been utilized as probes to study lipid membranes and other cellular components. Their fluorescent properties enable the visualization and quantification of dynamic biological processes, such as lipid transport and membrane organization. For instance, NBD-labeled lipids derived from "2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol" have been used to investigate the asymmetry of phospholipid membranes, providing valuable information about the structure and function of biological membranes (Alakoskela & Kinnunen, 2001).
properties
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O4/c9-4-3-5(10-1-2-14)8(13(15)16)7-6(4)11-17-12-7/h3,10,14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUHMROEIBTAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1NCCO)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |
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